molecular formula C26H19FN4O2 B1193089 M1-PAM-A

M1-PAM-A

Cat. No.: B1193089
M. Wt: 438.46
InChI Key: JPKSMTSWEWBXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M1-PAM-A is a novel selective muscarinic M1 receptor positive allosteric modulator.

Scientific Research Applications

1. M1-PAM-A in Cognitive Impairment Treatment

This compound, as a selective positive allosteric modulator (PAM) of the M1 receptor, has been explored for treating cognitive impairments related to schizophrenia and Alzheimer's disease. Its potential lies in its ability to enhance receptor activity without directly activating the receptor, thus possibly avoiding side effects associated with direct agonists (Davoren et al., 2016).

2. Impact on Muscarinic Receptors and Cholinergic Toxicity

Research indicates that selective activation of M1 via this compound can contribute to gastrointestinal and cardiovascular adverse events previously attributed to other muscarinic activations. This finding underscores the complexity of targeting specific receptors and the importance of understanding the broader physiological impacts of such interventions (Davoren et al., 2017).

3. Effects on Prefrontal Cortex Function and Seizure Activity

This compound's role in the prefrontal cortex has been studied, particularly concerning overactivation of the M1 receptor. Overactivation can disrupt cognitive function and induce seizure activity, highlighting the need for careful modulation of receptor activity for therapeutic benefit (Moran et al., 2018).

4. Development and Optimization of M1 PAMs

The development of M1 PAMs, including this compound, involves intricate design and synthesis processes to achieve desirable pharmacological profiles. These efforts aim to balance efficacy and safety, particularly concerning the central nervous system penetration and minimization of adverse effects (Mistry et al., 2016).

5. Novel Approaches in M1 PAM Development

New strategies in developing M1 PAMs involve targeting allosteric sites unique to the M1 receptor, thereby potentially improving bioavailability in the brain and reducing adverse effects linked with non-specific activation of other muscarinic subtypes (Chintamaneni et al., 2017).

Properties

Molecular Formula

C26H19FN4O2

Molecular Weight

438.46

IUPAC Name

3-Fluoro-2-((2-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy)benzonitrile

InChI

InChI=1S/C26H19FN4O2/c1-30-15-21(13-29-30)18-10-8-17(9-11-18)14-31-16-20-5-3-7-23(24(20)26(31)32)33-25-19(12-28)4-2-6-22(25)27/h2-11,13,15H,14,16H2,1H3

InChI Key

JPKSMTSWEWBXMD-UHFFFAOYSA-N

SMILES

N#CC1=CC=CC(F)=C1OC2=CC=CC(CN3CC4=CC=C(C5=CN(C)N=C5)C=C4)=C2C3=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

M1-PAM-A;  M1 PAM A;  M1PAMA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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